![molecular formula C11H12O2 B3000778 [3-(3-Methoxyprop-1-ynyl)phenyl]methanol CAS No. 2344680-20-0](/img/structure/B3000778.png)
[3-(3-Methoxyprop-1-ynyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(3-Methoxyprop-1-ynyl)phenyl]methanol” is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.2 g/mol .
Molecular Structure Analysis
The molecular structure of “[3-(3-Methoxyprop-1-ynyl)phenyl]methanol” has been analyzed using various techniques. The density functional theory (DFT) method is used to obtain the optimized structure . The computed geometrical parameters are compared with experimental data .Physical And Chemical Properties Analysis
“[3-(3-Methoxyprop-1-ynyl)phenyl]methanol” has a molecular formula of C11H12O2 and a molecular weight of 176.2 g/mol . More detailed physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
1. Catalysis and Reaction Mechanisms
The compound has been studied in the context of catalysis. For instance, a study explored La(3+)-catalyzed methanolysis of hydroxypropyl-p-nitrophenyl phosphate, a model for RNA transesterification reactions, highlighting the significance of methanolysis in biochemical processes (Tsang, Neverov, & Brown, 2003).
2. Electrochemical Synthesis
In electrochemistry, the compound has been utilized in studies like the anodic α-methoxylation of 2-methoxy-3,3,3-trifluoropropyl phenyl sulfide, demonstrating its role in organic synthesis and electrochemical reactions (Furuta & Fuchigami, 1998).
3. Antimicrobial Applications
The compound's derivatives have been synthesized and tested for antimicrobial activity, as seen in the creation of certain pyrazoline and pyridinyl methanones with substantial antimicrobial properties (Kumar, Meenakshi, Kumar, & Kumar, 2012).
4. Surface Chemistry and Catalysis
Studies on surface chemistry and catalysis have utilized methanol as a probe molecule to understand surface sites of metal oxides, which could have implications for catalytic processes and material science (Wu, Li, Mullins, & Overbury, 2012).
Propriétés
IUPAC Name |
[3-(3-methoxyprop-1-ynyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-7-3-6-10-4-2-5-11(8-10)9-12/h2,4-5,8,12H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQZURSLRQTVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#CC1=CC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

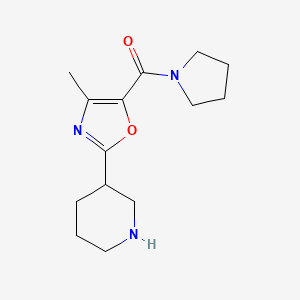
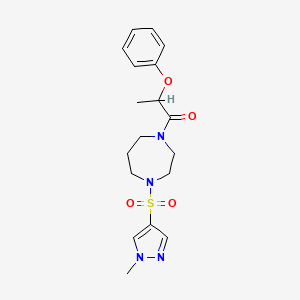
![2-Chloro-1-[3-[2-(furan-2-yl)-2-oxoethyl]morpholin-4-yl]propan-1-one](/img/structure/B3000698.png)
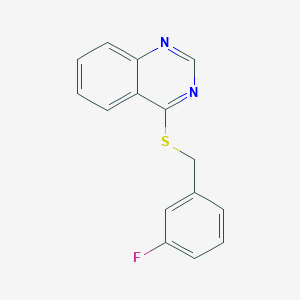
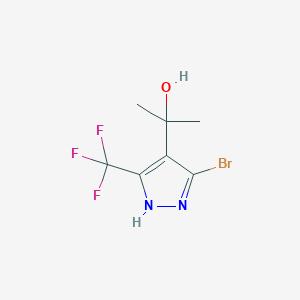
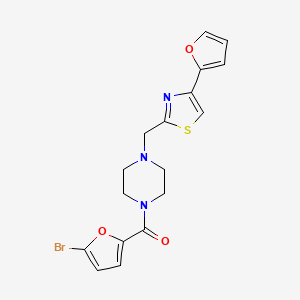
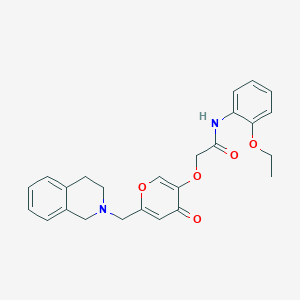
![Methyl 5-[2-amino-4-(trifluoromethyl)-5-pyrimidinyl]-3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3000705.png)
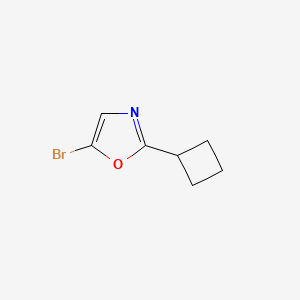
![6-(4-Chlorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B3000709.png)
![3-(4-methoxyphenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B3000710.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B3000712.png)

![6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B3000716.png)